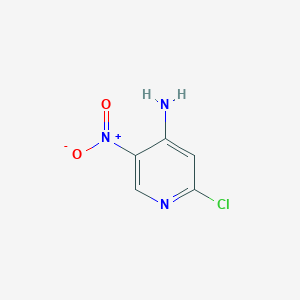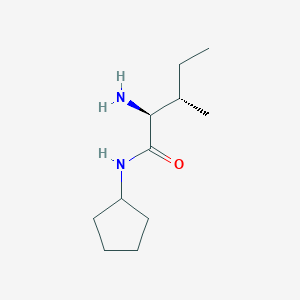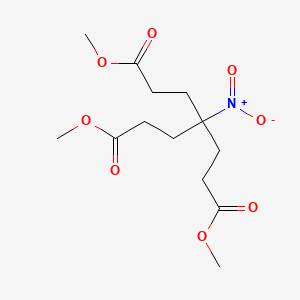
2-Chloro-5-nitropyridin-4-amine
説明
2-Chloro-5-nitropyridin-4-amine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitropyridin-4-amine involves several steps . The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . This method produces few byproducts in a digestion process, and the reaction conditions are mild with a high total yield .
Molecular Structure Analysis
The molecule possesses mirror symmetry, with all of the atoms lying in the mirror plane . There is an intramolecular N—H⋯O hydrogen bond involving the adjacent -NO2 and -NH2 groups . A short C—H⋯O interaction is also observed .
Chemical Reactions Analysis
2-Chloro-5-nitropyridin-4-amine is an important intermediate in various chemical reactions . It is used in the synthesis of different compounds, including those with potential pharmaceutical applications .
Physical And Chemical Properties Analysis
2-Chloro-5-nitropyridin-4-amine is a white to light yellow crystal powder . It has a molecular weight of 173.56 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
科学的研究の応用
Synthesis and Reactivity
2-Chloro-5-nitropyridin-4-amine serves as a versatile intermediate in the synthesis of various complex molecules. It has been used in the N-nitration of secondary amines, yielding N-nitramines under mild conditions, demonstrating its potential as a nitro group transfer agent (Park et al., 2003). The compound also facilitates vicarious nucleophilic amination of nitropyridines, providing a general method for preparing substituted 2-amino-5-nitropyridines (Bakke et al., 2001). Its reactivity has been studied in detail, revealing insights into the kinetics and mechanisms of reactions involving substituted anilines, offering a foundation for further synthetic applications (El-Bardan et al., 2002).
Catalysis and Environmental Applications
Graphene-based catalysts incorporating 2-chloro-5-nitropyridin-4-amine have shown significant promise in the reduction of nitro compounds to amines, with implications for environmental remediation and the synthesis of biologically active molecules (Nasrollahzadeh et al., 2020). This highlights the compound's role in facilitating environmentally friendly chemical transformations.
Structural and Electronic Analysis
Studies on the structure, vibrational, electronic, and NMR analyses of 2-chloro-5-nitropyridin-4-amine derivatives have provided valuable information on their stability, charge delocalization, and reactivity. These insights are crucial for the development of novel materials and chemicals with tailored properties (Velraj et al., 2015).
Methodological Advances in Synthesis
Innovative synthetic routes involving 2-chloro-5-nitropyridin-4-amine have been developed, including the synthesis of nitroanilines and nitropyridines via three-component ring transformation. This methodological advance opens new avenues for the efficient synthesis of biologically and pharmaceutically important compounds (Le & Nishiwaki, 2018).
Applications in Drug Development and Material Science
The compound's derivatives exhibit antiprotozoal activity, underscoring its potential in developing new therapeutic agents (Fetisov et al., 2021). Moreover, its role in the synthesis of new materials, such as fluorescent probes for detecting metal ions in aqueous media, highlights its utility in sensing and diagnostic applications (Singh et al., 2020).
Safety And Hazards
2-Chloro-5-nitropyridin-4-amine is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
2-chloro-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWBEPUOVBMENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448005 | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridin-4-amine | |
CAS RN |
2604-39-9 | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)




